molecular formula C7H15NO2 B150200 Methyl 3-methyl-3-(methylamino)butanoate CAS No. 89855-40-3

Methyl 3-methyl-3-(methylamino)butanoate

Cat. No.: B150200
CAS No.: 89855-40-3
M. Wt: 145.2 g/mol
InChI Key: NKRXMQJBFXQBGU-UHFFFAOYSA-N
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Description

Defining the Research Scope and Significance of Substituted Methylamino Butanoate Esters

Substituted methylamino butanoate esters belong to the larger family of β-amino esters. The significance of these compounds lies in their dual functionality, which allows them to be used as versatile synthons in organic chemistry. The amine group provides a nucleophilic center and a site for forming amides, sulfonamides, and other nitrogen-containing functionalities. The ester group, conversely, can undergo hydrolysis, transesterification, or reduction to an alcohol, providing another avenue for chemical modification.

The research scope for these esters is broad. They are key components in the synthesis of poly(β-amino esters) (PBAEs), a class of biodegradable and pH-responsive polymers investigated extensively for biomedical applications such as drug and gene delivery. nih.gov The specific substitution pattern, such as the gem-dimethyl groups and the N-methyl group in Methyl 3-methyl-3-(methylamino)butanoate, can be strategically chosen to fine-tune the properties of the resulting molecules or polymers, influencing factors like solubility, degradation rate, and biological activity. The study of these esters is crucial for developing new materials with tailored properties and for synthesizing complex organic molecules.

Chemical Structure and Functional Group Analysis of this compound

The chemical structure of this compound is characterized by a four-carbon butanoate chain. A methyl group is attached to the oxygen atom of the carboxylate, forming a methyl ester. The third carbon atom (C3) of the chain is tertiary, bonded to two additional methyl groups and a methylamino (-NHCH₃) group. This specific arrangement classifies it as a β-amino ester, as the amino group is positioned on the carbon beta to the carbonyl carbon of the ester.

Key Functional Groups:

Methyl Ester (-COOCH₃): This group is a key reactive site, susceptible to nucleophilic acyl substitution. It is a common moiety in many organic compounds and a precursor to carboxylic acids, amides, and alcohols.

Secondary Amine (-NHCH₃): The presence of a secondary amine makes the molecule basic and nucleophilic. This group can participate in N-alkylation, acylation, and condensation reactions. The hydrogen atom on the nitrogen is acidic enough to be removed by a strong base, which is relevant in certain synthetic transformations.

Below is a table summarizing the key identifiers and properties of the compound. bldpharm.com

PropertyValue
IUPAC Name This compound
CAS Number 89855-40-3
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.2 g/mol
Class β-Amino Ester

Overview of Related Research in Amino Ester Chemistry

Amino ester chemistry is a dynamic and significant field within organic and medicinal chemistry. Amino esters are fundamental building blocks for a vast array of more complex molecules, including peptides, alkaloids, pharmaceuticals, and polymers.

Research in this area often focuses on the synthesis and application of these compounds. For instance, α-imino esters are recognized as valuable substrates for the catalytic, asymmetric synthesis of optically enriched α- and β-amino acid derivatives, which are crucial for drug development. acs.orgacs.org The high reactivity of α-imino esters makes them excellent electrophiles for various chemical reactions. acs.org

A particularly prominent area of research involves poly(β-amino esters) or PBAEs. nih.gov These polymers are typically synthesized through the conjugate addition of amines to diacrylates. taylorandfrancis.com Their biodegradability, stemming from the hydrolyzable ester linkages, and their pH-responsive nature, due to the tertiary amines in the polymer backbone, make them highly suitable for biomedical applications like creating nanoparticles for drug delivery or as scaffolds in tissue engineering. nih.govtaylorandfrancis.com

Furthermore, amino esters serve as intermediates in the synthesis of other complex molecules. For example, they are used as starting materials in the synthesis of amino acid-based phosphonamidates, which are screened for activities such as herbicidal properties. mdpi.com Advanced spectroscopic techniques, such as ⁶Li NMR spectroscopy, have been employed to study the solution structures of β-amino ester enolates, providing deep mechanistic insights into their reactivity. nih.gov This foundational research is critical for designing new synthetic methodologies and understanding structure-reactivity relationships in organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methyl-3-(methylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,8-3)5-6(9)10-4/h8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRXMQJBFXQBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89855-40-3
Record name methyl 3-methyl-3-(methylamino)butanoate
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Advanced Synthetic Methodologies for Methyl 3 Methyl 3 Methylamino Butanoate and Its Structural Analogs

Classical Esterification and Amine Alkylation Routes

Traditional synthetic approaches to β-amino esters often rely on well-established reactions such as the direct esterification of a corresponding amino acid precursor or the strategic construction of the molecule through amine addition reactions.

The most direct and widely used method for preparing simple esters like Methyl 3-methyl-3-(methylamino)butanoate is the Fischer-Speier esterification. scirp.org This reaction involves treating the parent carboxylic acid, in this case, 3-methyl-3-(methylamino)butanoic acid, with an excess of methanol (B129727) in the presence of a strong acid catalyst. pearson.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid or hydrogen chloride), which activates the carboxyl group toward nucleophilic attack. A molecule of methanol then attacks the protonated carbonyl carbon. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final methyl ester and regenerates the acid catalyst. Due to the presence of the basic amino group, it is typically protonated during the reaction, necessitating the use of the amino acid in its hydrochloride salt form or with sufficient acid catalyst to protonate both the amino and carboxyl groups. nih.gov

Fischer-Speier esterification is a reversible equilibrium process. nih.gov To achieve high yields, the equilibrium must be shifted toward the product side. Several parameters can be optimized to achieve this:

Excess Alcohol : Using methanol as the solvent ensures a large molar excess, driving the reaction forward according to Le Châtelier's principle.

Water Removal : The continuous removal of water, a byproduct of the reaction, is a critical strategy. One effective method involves heating the reaction mixture to distill off the alcohol and water, while simultaneously adding fresh alcohol to maintain the reaction volume and concentration of the alcohol reactant. google.com This technique has been shown to significantly improve yields, pushing them to near-quantitative levels. google.com

Catalyst Choice and Concentration : Strong mineral acids like sulfuric acid (H₂SO₄) are common and cost-effective catalysts. reddit.com The optimal amount of catalyst is crucial; sufficient acid is needed to facilitate the reaction, but excessive amounts can lead to side reactions or complicate purification. For amino acids, catalysts like trimethylchlorosilane (TMSCl) in methanol have also proven effective, offering mild reaction conditions and high yields. nih.gov

Temperature : The reaction is typically performed at the reflux temperature of the alcohol. This provides the necessary activation energy and aids in the removal of water if a distillation setup is used. google.com

The following table illustrates the impact of reaction conditions on the yield of amino acid esterification, based on methodologies developed for structurally similar amino acids.

Amino Acid SubstrateAlcoholCatalystKey Optimization StrategyReported YieldReference
L-PhenylalanineMethanolH₂SO₄Continuous addition and distillation of methanol at 85°C98.8% google.com
L-ValineMethanolH₂SO₄Continuous addition and distillation of methanol at 85°C99.2% google.com
GlycineMethanolTMSClReaction at room temperature98% nih.gov
L-Leucinen-Butanolp-Toluene sulfonic acidMicrowave irradiation (solvent-free)>90% scirp.org

An alternative to direct esterification involves building the molecule by forming the key carbon-nitrogen bond at a different stage. One prominent strategy is the aza-Michael reaction, or conjugate addition, of an amine to an α,β-unsaturated ester. For the synthesis of this compound, this would involve the addition of methylamine (B109427) to methyl 3,3-dimethylacrylate. This reaction creates the C-N bond at the β-position of the ester, directly forming the desired carbon skeleton and incorporating both the methylamino and methyl ester groups in a single, atom-economical step.

Another approach is the reductive amination of a β-keto ester. The synthesis would begin with a suitable precursor like methyl 3-methyl-3-oxobutanoate. This compound would react with methylamine to form an intermediate enamine or imine, which is then reduced in situ to yield the final β-amino ester product.

Stereoselective Synthesis Approaches for Chiral Butanoate Derivatives

While this compound is an achiral molecule, the development of synthetic methods that control stereochemistry is crucial for producing its chiral structural analogs, which are valuable in pharmaceutical development. nih.govrsc.org These approaches focus on creating one or more stereocenters with a high degree of control.

The asymmetric synthesis of chiral β-amino esters is a significant area of research. These compounds are key building blocks for many biologically active molecules. acs.org

One powerful strategy is the organocatalytic asymmetric Mannich reaction. nih.gov This reaction involves the addition of a ketone or ester enolate to an imine, catalyzed by a small, chiral organic molecule. For instance, a chiral bifunctional thiourea (B124793) catalyst can facilitate the reaction between an ester and an N-Boc-protected imine, producing chiral β-amino esters with excellent yields and very high enantiomeric excess (up to 99% ee). nih.govacs.org

Another established method employs chiral auxiliaries. Commercially available and inexpensive chiral molecules like (S,S)-(+)-pseudoephedrine can be attached to an α,β-unsaturated acid to form an amide. acs.org The chiral auxiliary then directs the diastereoselective conjugate addition of a nitrogen nucleophile. After the addition, the auxiliary can be cleaved and removed, yielding a highly enantiomerically enriched β-amino acid, which can then be esterified to the desired β-amino ester. acs.orgresearchgate.net Chiral N-sulfinyl imines are also effective electrophiles in Mannich-type reactions, allowing for highly diastereoselective additions that, after deprotection and hydrolysis, yield chiral β-amino esters with greater than 98% ee. nih.gov

Building upon the principles of asymmetric synthesis, specific methodologies have been developed to construct butanoate and related scaffolds with high stereocontrol. Diastereoselective synthesis aims to selectively form one diastereomer over others in a reaction where multiple stereocenters are created or modified. numberanalytics.com Enantioselective synthesis focuses on selectively forming one enantiomer from a prochiral substrate.

The organocatalytic asymmetric Mannich reaction stands out as a premier method for the enantioselective synthesis of butanoate derivatives bearing an amino group. The use of bifunctional catalysts, such as those derived from cinchona alkaloids or chiral diamines, is particularly effective. nih.govbeilstein-journals.org These catalysts possess both a basic site (e.g., a tertiary amine) to deprotonate the ester and generate a nucleophilic enolate, and a hydrogen-bond donating site (e.g., a thiourea group) to activate the imine electrophile and control the facial selectivity of the attack. nih.gov This dual activation within a chiral environment leads to high stereoselectivity.

The table below summarizes the results from an organocatalytic asymmetric Mannich reaction for the synthesis of various chiral β-amino ester derivatives, demonstrating the high levels of enantioselectivity achievable with this methodology.

Aldimine Substituent (Ar)CatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (% ee)Reference
C₆H₅Thiourea from (R,R)-1,2-diaminocyclohexane9294:699 acs.org
4-Cl-C₆H₄Thiourea from (R,R)-1,2-diaminocyclohexane9092:899 acs.org
4-MeO-C₆H₄Thiourea from (R,R)-1,2-diaminocyclohexane8590:1098 acs.org
2-NaphthylThiourea from (R,R)-1,2-diaminocyclohexane9495:599 acs.org
2-ThienylThiourea from (R,R)-1,2-diaminocyclohexane8292:895 acs.org

These methodologies provide robust and versatile routes to access optically active butanoate scaffolds, which are essential for the synthesis of advanced functional molecules.

Process Development and Scale-Up Considerations

The industrial-scale synthesis of this compound, a specialized β-amino ester, requires robust and economically viable methodologies. While specific large-scale production data for this exact molecule is not extensively documented in publicly available literature, process development can be effectively guided by established techniques for structurally similar β-amino esters. Key considerations involve the selection of a synthetic route amenable to scale-up, optimization of reaction conditions to maximize yield and minimize byproducts, and the implementation of efficient purification strategies to meet stringent purity requirements.

Industrial Production Techniques for Related Esters

The large-scale synthesis of β-amino esters, a class of compounds to which this compound belongs, employs various strategies that balance efficiency, cost, and environmental impact. These methods are often adapted from laboratory-scale syntheses with significant modifications to ensure safety and scalability.

One prominent method for the synthesis of β-amino acid esters is the Michael addition reaction . This approach involves the conjugate addition of an amine to an α,β-unsaturated ester. For industrial applications, this reaction can be catalyzed by enzymes, such as lipases, which offer high selectivity and operate under mild conditions, reducing the need for harsh reagents and simplifying downstream processing. mdpi.com Continuous-flow microreactors have emerged as a powerful tool for scaling up these enzymatic reactions. mdpi.com They offer enhanced control over reaction parameters like temperature and residence time, leading to improved yields and reduced waste generation. mdpi.com

Another scalable approach involves the reaction of an appropriate precursor, such as methyl acetoacetate (B1235776), with an amine or ammonia (B1221849). For instance, methyl 3-aminocrotonate is produced industrially by reacting methyl acetoacetate with ammonia in the presence of water. google.com This method is advantageous as it can be performed at moderate temperatures (35-70°C) and may not require a solvent, which improves the process efficiency and reduces environmental burden. google.com

The synthesis of poly(β-amino esters) (PBAEs), which are polymers containing β-amino ester repeating units, also provides insights into scalable production. These polymers are often synthesized via a step-growth polymerization, which is a robust reaction that can be conducted without a solvent. researchgate.net The monomers, a diacrylate and an amine, are typically mixed and heated to initiate polymerization. nih.govfrontiersin.org This solvent-free approach is highly desirable for industrial production as it eliminates the costs and hazards associated with large volumes of solvents. researchgate.net

Table 1: Comparison of Industrial Synthesis Strategies for Related β-Amino Esters

Synthetic Strategy Key Features Advantages for Scale-Up Potential Challenges
Enzymatic Michael Addition in Continuous-Flow Reactors Utilizes lipases as catalysts; reaction occurs in a microreactor system. mdpi.com High selectivity, mild reaction conditions, precise process control, reduced waste. mdpi.com Enzyme cost and stability, potential for reactor fouling.
Reaction of Acetoacetate with Ammonia Direct reaction of methyl acetoacetate with ammonia, often in the presence of water. google.com Can be solvent-free, rapid reaction, high atom economy. google.com Handling of gaseous ammonia, temperature control to minimize byproducts.
Solvent-Free Polymerization Step-growth polymerization of diacrylates and amines at elevated temperatures. researchgate.netfrontiersin.org No solvent required, high monomer concentration, simplified purification. researchgate.net Viscosity management, heat transfer in large reactors.

Purity Enhancement Strategies

Achieving high purity is a critical aspect of the manufacturing process for fine chemicals and pharmaceutical intermediates. For this compound and its analogs, several purification techniques can be employed, ranging from traditional methods to more advanced chromatographic separations.

Crystallization is a fundamental and cost-effective method for purifying solid compounds. For β-amino esters that are crystalline solids or can be converted into crystalline salts (e.g., hydrochloride salts), crystallization can be highly effective. mdpi.com The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the desired compound to crystallize out, leaving impurities in the solution. The choice of solvent is crucial and is often determined empirically to maximize the recovery of the pure product.

Chromatography is a powerful tool for separating complex mixtures and achieving very high levels of purity. For large-scale purification, preparative high-performance liquid chromatography (prep HPLC) is often utilized. google.com While it can be a costly process, it is capable of separating enantiomers and closely related impurities that are difficult to remove by other means. google.com

For polymeric materials like poly(β-amino esters), size exclusion chromatography (SEC) is an effective method for removing unreacted monomers and low molecular weight oligomers. digitellinc.com This technique separates molecules based on their size, allowing for the isolation of the desired polymer fraction. digitellinc.com

Distillation is a suitable method for purifying liquid β-amino esters. Under reduced pressure (vacuum distillation), the boiling point of the compound is lowered, which helps to prevent thermal degradation of the product. This technique is effective for separating the desired ester from non-volatile impurities and solvents.

Table 2: Overview of Purity Enhancement Strategies for β-Amino Esters

Purification Technique Principle of Separation Applicability Advantages Limitations
Crystallization Difference in solubility between the product and impurities. mdpi.com Solid compounds or those that form crystalline salts. mdpi.com Cost-effective, scalable, can provide very high purity. Product must be a solid, solvent selection can be challenging.
Preparative HPLC Differential partitioning of components between a mobile and stationary phase. google.com Complex mixtures, enantiomer separation. google.com High resolution and purity, applicable to a wide range of compounds. High cost, solvent consumption, lower throughput.
Size Exclusion Chromatography (SEC) Separation based on molecular size. digitellinc.com Polymeric materials, removal of small molecule impurities. digitellinc.com Mild conditions, effective for macromolecules. digitellinc.com Limited resolution for molecules of similar size.
Vacuum Distillation Difference in boiling points of components at reduced pressure. Thermally sensitive liquid compounds. Effective for removing non-volatile impurities, prevents thermal decomposition. Not suitable for solids or high boiling point liquids, requires specialized equipment.

Elucidation of Reaction Mechanisms and Transformational Pathways of Methyl 3 Methyl 3 Methylamino Butanoate

Oxidative Transformations of Amino and Ester Groups

The tertiary amine and the ester group in Methyl 3-methyl-3-(methylamino)butanoate exhibit distinct behaviors under oxidative conditions. The nitrogen atom of the tertiary amine is susceptible to oxidation, while the ester group and its associated alkyl chain require more forcing conditions to react.

The oxidation of this compound can lead to several products depending on the reagents and conditions employed. The tertiary amine is readily oxidized by reagents such as hydrogen peroxide (H₂O₂) or peroxy acids to form the corresponding N-oxide. libretexts.orgbritannica.com This transformation involves the addition of an oxygen atom to the nitrogen.

Vigorous oxidation can lead to the cleavage of the carbon-nitrogen bond or oxidation of the alkyl chain. While the tertiary amine itself lacks α-hydrogens on the N-methyl group, which would prevent simple dehydrogenation, harsh oxidation can lead to more complex transformations. Under certain gas-phase oxidation conditions, similar to those studied for other esters, radical-initiated reactions can occur on the butanoate backbone. copernicus.org This can lead to the formation of hydroperoxides which may subsequently decompose or be further oxidized to yield ketones or, through C-C bond cleavage, carboxylic acids. For instance, studies on the oxidation of pinonic acid have shown its conversion to 3-methyl-1,2,3-butanetricarboxylic acid via gas-phase oxidation, indicating that complex oxidation of the alkyl backbone is possible. copernicus.org

Table 1: Oxidative Transformations
ReagentConditionsPrimary ProductFunctional Group Transformed
Hydrogen Peroxide (H₂O₂) or Peroxy Acid (RCOOOH)Aqueous or organic solventMethyl 3-methyl-3-(methyl-oxido-ammonio)butanoate (Amine Oxide)Tertiary Amine
Strong Oxidants (e.g., KMnO₄, O₃)Forcing conditions (e.g., heat)Cleavage products (e.g., ketones, carboxylic acids)Alkyl chain / C-N bond

The oxidation of the tertiary amine to an amine oxide is a well-established reaction. libretexts.orggoogle.com The mechanism involves the nucleophilic nitrogen atom of the amine attacking the electrophilic oxygen atom of the oxidizing agent, such as hydrogen peroxide or a peroxy acid. This is a concerted or near-concerted process that results in the formation of a new N-O bond. Unlike the parent amine, the resulting amine oxide with three different alkyl groups can be chiral at the nitrogen atom and does not undergo rapid inversion. libretexts.org

The oxidation of the butanoate portion of the molecule proceeds through different, higher-energy pathways, typically involving radical intermediates. researchgate.net In processes like combustion or reaction with hydroxyl radicals, the reaction is initiated by the abstraction of a hydrogen atom from one of the carbon atoms in the alkyl chain. figshare.com The resulting alkyl radical can then react with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can undergo further reactions, including isomerization or decomposition, which can ultimately lead to the formation of ketones, aldehydes, or carboxylic acids. researchgate.net

Reductive Manipulations of Butanoate Ester and Amine Moieties

The ester functionality of this compound is readily susceptible to reduction and hydrolysis, while the tertiary amine group is generally stable under reductive conditions.

The methyl ester group can be easily hydrolyzed under either acidic or basic conditions. quora.com Acid-catalyzed hydrolysis, typically using a dilute mineral acid, is a reversible process that yields 3-methyl-3-(methylamino)butanoic acid and methanol (B129727). quora.com Basic hydrolysis, also known as saponification, is an irreversible reaction that uses a strong base like sodium hydroxide (B78521) (NaOH) to produce the sodium salt of the carboxylic acid (sodium 3-methyl-3-(methylamino)butanoate) and methanol. quora.com

The ester can also be reduced to a primary alcohol. This transformation requires a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄). The reaction reduces the carbonyl group of the ester to a hydroxyl group, yielding 3-methyl-3-(methylamino)butan-1-ol.

Table 2: Reductive and Hydrolytic Manipulations of the Ester Group
ReactionReagentConditionsProduct
Acid HydrolysisH₂O, H⁺ (e.g., dil. H₂SO₄)Heat3-methyl-3-(methylamino)butanoic acid + Methanol
Base Hydrolysis (Saponification)NaOH(aq) or KOH(aq)HeatSodium 3-methyl-3-(methylamino)butanoate + Methanol
ReductionLithium Aluminum Hydride (LiAlH₄)Anhydrous ether solvent, followed by aqueous workup3-methyl-3-(methylamino)butan-1-ol

The tertiary amine moiety in this compound is in a reduced state and is not susceptible to further reduction under standard chemical conditions. However, if the amine is first transformed into a derivative, such as the amine oxide discussed in the oxidation section, this derivative can be selectively reduced. The reduction of an amine oxide can be accomplished using various reagents, including catalytic hydrogenation (H₂ with a metal catalyst like Pd or Pt) or other reducing agents like zinc in acetic acid. This reaction would regenerate the original tertiary amine, effectively reversing the oxidation process. This sequence of oxidation followed by reduction can be useful as a protecting strategy for the amine group in more complex syntheses.

Nucleophilic Substitution and Transesterification Dynamics

The primary site for nucleophilic substitution on this compound is the electrophilic carbonyl carbon of the ester group. This reactivity allows for transformations such as transesterification.

Transesterification is the process of exchanging the alkoxy group of an ester with another. mdpi.com When this compound is treated with an alcohol (R'OH) in the presence of an acid or base catalyst, it can be converted to a new ester, Ethyl 3-methyl-3-(methylamino)butanoate, with the concurrent release of methanol. researchgate.net

The mechanism for this nucleophilic acyl substitution proceeds via a tetrahedral intermediate.

Base-catalyzed transesterification : A strong base (e.g., an alkoxide) removes a proton from the incoming alcohol (R'OH) to generate a more potent nucleophile (R'O⁻). This nucleophile attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The original methoxy (B1213986) group (-OCH₃) is then eliminated as a methoxide (B1231860) anion, which is subsequently protonated by the solvent to form methanol.

Acid-catalyzed transesterification : An acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic. The incoming alcohol (R'OH) then acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated tetrahedral intermediate. A proton is then transferred to the methoxy group, making it a good leaving group (methanol). Elimination of methanol and subsequent deprotonation of the new carbonyl oxygen yields the new ester product. mdpi.com

Table 3: Transesterification of this compound
Reactant Alcohol (R'OH)CatalystProduct Ester
Ethanol (CH₃CH₂OH)Acid (H₂SO₄) or Base (NaOCH₂CH₃)Ethyl 3-methyl-3-(methylamino)butanoate
Propanol (CH₃CH₂CH₂OH)Acid (H₂SO₄) or Base (NaOCH₂CH₂CH₃)Propyl 3-methyl-3-(methylamino)butanoate
Generic Alcohol (R'OH)Acid or BaseAlkyl (R') 3-methyl-3-(methylamino)butanoate

Interconversion of Ester and Amide Functionalities

The transformation between ester and amide functional groups within a molecule is a fundamental reaction in organic chemistry. In the context of this compound, the ester moiety can be converted to an amide through a process known as aminolysis. This reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ester. The reaction can proceed via an intermolecular or intramolecular pathway.

Intermolecular Aminolysis: The reaction of this compound with a primary or secondary amine would lead to the formation of the corresponding N-substituted amide. The mechanism is generally considered to be a nucleophilic acyl substitution. It proceeds through a tetrahedral intermediate, and the reaction can be catalyzed by acids or bases. rhhz.netchemistrysteps.com The uncatalyzed reaction is typically slow due to the relatively poor leaving group ability of the methoxide ion. chemistrysteps.com

The general steps for the base-catalyzed aminolysis are:

Nucleophilic attack of the amine on the ester carbonyl carbon.

Formation of a tetrahedral intermediate.

Collapse of the tetrahedral intermediate with the expulsion of the methoxide ion, which is subsequently protonated.

Acid catalysis, on the other hand, proceeds by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.

Intramolecular Aminolysis (Cyclization): The secondary amine present in the structure of this compound can potentially act as an intramolecular nucleophile, attacking the ester carbonyl. This would result in the formation of a cyclic lactam, specifically a 4-membered β-lactam (azetidin-2-one). However, the formation of a four-membered ring is often thermodynamically and kinetically less favorable than larger rings. The reaction is governed by factors such as the geometric feasibility of the transition state. General base or acid catalysis can facilitate this intramolecular cyclization. nih.govresearchgate.net

The reverse reaction, the conversion of an amide to an ester, is generally less straightforward and often requires harsher reaction conditions. It can be achieved through alcoholysis of the amide under strong acidic or basic conditions, effectively driving the equilibrium towards the ester product.

The interconversion between the ester and a potential amide derivative is an equilibrium process. The position of the equilibrium is dependent on the relative stability of the reactants and products, as well as the reaction conditions such as temperature and the concentration of the nucleophile.

Transformation Reactant Reagent Product General Conditions
Intermolecular AminolysisThis compoundR-NH2 (Amine)N-R-3-methyl-3-(methylamino)butanamideHeat, Acid or Base Catalyst
Intramolecular AminolysisThis compound-1,4,4-trimethylazetidin-2-oneAcid or Base Catalyst
Alcoholysis of AmideN-R-3-methyl-3-(methylamino)butanamideMethanolThis compoundStrong Acid/Base, Heat

Solvent Effects on Transesterification

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this would involve reacting it with a different alcohol (R'-OH) in the presence of a catalyst to form a new ester, this compound, and methanol. This reaction is an equilibrium process, and the choice of solvent can significantly influence the reaction rate and the position of the equilibrium.

The role of the solvent in transesterification is multifaceted:

Solubility of Reactants: The solvent must be able to dissolve both the ester and the alcohol to ensure a homogeneous reaction mixture, which facilitates efficient interaction between the reactants and the catalyst. In cases where reactants have different polarities (e.g., a nonpolar ester and a polar alcohol), a co-solvent might be necessary to create a single phase. nih.govmdpi.com

Stabilization of Intermediates and Transition States: The polarity of the solvent can affect the stability of the charged tetrahedral intermediate formed during the reaction. Polar solvents can stabilize this intermediate, potentially accelerating the reaction rate. However, highly polar or protic solvents can also solvate the nucleophile (alkoxide), reducing its reactivity.

Equilibrium Position: The solvent can influence the equilibrium position of the transesterification reaction. By using a large excess of the reactant alcohol as the solvent, the equilibrium can be shifted towards the product side, according to Le Chatelier's principle. masterorganicchemistry.com Alternatively, a solvent that selectively dissolves the product or allows for the removal of one of the products (e.g., methanol) can also drive the reaction to completion.

The effect of a solvent on the equilibrium conversion in lipase-catalyzed transesterification has been noted to be less pronounced compared to direct esterification reactions. tandfonline.com However, the enzymatic activity itself can be highly dependent on the solvent's properties, such as its polarity (often correlated with log P, the logarithm of the partition coefficient). Non-polar solvents are often preferred for enzymatic reactions as they are less likely to strip the essential water layer from the enzyme, which is crucial for its catalytic activity. researchgate.net

Solvent Dielectric Constant (approx.) Expected Effect on Transesterification Rate Rationale
Hexane1.9ModerateGood solubilization of non-polar esters, but poor for polar alcohols. May require a co-solvent.
Tetrahydrofuran (THF)7.6HighGood co-solvent for both polar and non-polar reactants, promoting a homogeneous reaction.
Acetonitrile (B52724)37.5Moderate to LowPolar aprotic solvent, may stabilize the transition state but can also solvate the catalyst and reactants.
Methanol (as reactant and solvent)32.7High (initially)Drives the equilibrium by mass action, but product separation can be challenging.

Chirality Induction and Control in Derivative Formation

Kinetic Resolution and Racemization-Recycle Processes

If this compound were synthesized in a racemic form (containing a chiral center not present in the parent structure, for instance, through modification), the separation of its enantiomers could be achieved through kinetic resolution. Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. nih.govnih.gov

A common and effective method for the kinetic resolution of amino esters is through enzyme-catalyzed reactions, particularly with lipases. nih.govmdpi.com For a racemic mixture of a chiral derivative of this compound, a lipase (B570770) could be used to selectively catalyze the hydrolysis or acylation of one enantiomer.

For example, in a lipase-catalyzed hydrolysis in the presence of water, one enantiomer of the ester would be selectively converted to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. The selectivity of the enzyme (expressed as the enantiomeric ratio, E) determines the efficiency of the resolution.

A significant limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. To overcome this, a Dynamic Kinetic Resolution (DKR) process can be employed. nih.govprinceton.edu In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the substrate is constantly supplied as a racemic mixture for the resolution, allowing for a theoretical yield of up to 100% of a single enantiomer of the product. princeton.eduprinceton.edu

For a chiral derivative of this compound, a DKR process could involve:

Enantioselective Reaction: A lipase selectively acylates one enantiomer.

In-situ Racemization: The unreacted, slower-reacting enantiomer is racemized using a suitable chemical catalyst (e.g., a base or a transition metal complex) or under specific reaction conditions (e.g., elevated temperature). researchgate.netresearchgate.net The racemization must be fast enough relative to the enzymatic reaction to be effective.

The compatibility of the racemization catalyst with the enzyme is crucial for the success of a DKR process. This chemoenzymatic approach provides an elegant and efficient route to enantiomerically pure compounds from racemic starting materials.

Process Description Key Component Theoretical Max. Yield (Single Enantiomer)
Kinetic ResolutionOne enantiomer reacts faster than the other.Chiral catalyst (e.g., Lipase)50%
Dynamic Kinetic ResolutionKinetic resolution combined with in-situ racemization of the unreacted enantiomer.Chiral catalyst + Racemization agent100%

Advanced Analytical and Spectroscopic Characterization of Methyl 3 Methyl 3 Methylamino Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. For Methyl 3-methyl-3-(methylamino)butanoate, the key proton signals are those of the methyl ester and the N-methyl and N-H protons of the methylamino group.

The protons of the methyl ester group (O-CH₃) are expected to appear as a sharp singlet in the spectrum. Their chemical shift is influenced by the electronegativity of the adjacent oxygen atom, typically placing them in the range of 3.5-3.8 ppm. The protons of the N-methyl group (N-CH₃) will also appear as a singlet and are generally found further upfield, typically in the 2.2-2.9 ppm range. The amine proton (N-H) signal is often a broad singlet, and its chemical shift can vary significantly (typically 1-5 ppm) depending on factors such as solvent, concentration, and temperature due to hydrogen bonding. ucl.ac.uk

Proton GroupExpected Chemical Shift (ppm)Multiplicity
Methyl Ester (O-CH₃)3.5 - 3.8Singlet
N-Methyl (N-CH₃)2.2 - 2.9Singlet
Amine (N-H)1.0 - 5.0Broad Singlet
Gem-dimethyl (C(CH₃)₂)~1.2Singlet
Methylene (B1212753) (CH₂)~2.5Singlet

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. In broadband-decoupled ¹³C-NMR spectra, these signals typically appear as sharp singlets. libretexts.org

For this compound, distinct signals are expected for the carbonyl carbon of the ester, the quaternary carbon, the methyl carbons, the methylene carbon, and the methoxy (B1213986) carbon. The carbonyl carbon is the most deshielded and will appear significantly downfield.

Carbon AtomExpected Chemical Shift (ppm)
Carbonyl (C=O)170 - 180
Quaternary Carbon (C(CH₃)₂)50 - 60
Methoxy Carbon (O-CH₃)50 - 55
Methylene Carbon (CH₂)40 - 50
N-Methyl Carbon (N-CH₃)30 - 40
Gem-dimethyl Carbons (C(CH₃)₂)25 - 35

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity between atoms. A COSY spectrum would show correlations between protons that are coupled to each other, although in this specific molecule with many singlets, its utility would be in confirming the absence of proton-proton coupling for the isolated methyl and methylene groups. An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to, providing unambiguous assignment of the ¹H and ¹³C spectra. For instance, it would definitively link the proton signal of the methyl ester to the corresponding methoxy carbon signal. While this compound does not possess a stereocenter, for molecules that do, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, aiding in stereochemical assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In a mass spectrum, the peak corresponding to the intact molecule that has been ionized by the loss of a single electron is known as the molecular ion peak (M⁺). chemguide.co.uk For this compound (C₇H₁₅NO₂), the nominal molecular weight is 145 g/mol . Therefore, the molecular ion peak would be expected at an m/z of 145.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition. The predicted monoisotopic mass for C₇H₁₅NO₂ is 145.11028 Da. uni.lu HRMS would be able to confirm this exact mass, distinguishing it from other potential molecular formulas with the same nominal mass.

ParameterValue
Molecular FormulaC₇H₁₅NO₂
Nominal Mass145
Monoisotopic Mass145.11028 Da
Predicted [M+H]⁺146.11756

The fragmentation of the molecular ion in the mass spectrometer provides a fingerprint that is characteristic of the molecule's structure. For this compound, characteristic fragmentation patterns would be expected based on the functional groups present.

Alpha-cleavage is a dominant fragmentation pathway for amines, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This would lead to the formation of a stable iminium ion. The loss of the methyl ester group or parts of it is also a likely fragmentation pathway for esters. Common losses include the methoxy group (-OCH₃, mass 31) or the entire carbomethoxy group (-COOCH₃, mass 59).

Fragmentation ProcessNeutral LossExpected Fragment m/z
Loss of methoxy radical•OCH₃ (31)114
Loss of carbomethoxy group•COOCH₃ (59)86
Alpha-cleavage (loss of ethyl group)•CH₂CH₃ (29)116
McLafferty rearrangement (if applicable)C₂H₄ (28)117

Predicted Collision Cross Section (CCS) Analysis in Ion Mobility MS

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical technique, adding another dimension of separation to conventional mass spectrometry. kcl.ac.uk This method separates ions in the gas phase based on their size, shape, and charge. kcl.ac.ukyoutube.com The key parameter derived from ion mobility measurements is the Collision Cross Section (CCS), which represents the effective area of the ion as it tumbles and collides with a neutral buffer gas. nih.gov The CCS value is a robust and reproducible physicochemical property that is valuable for increasing confidence in compound identification. kcl.ac.uk

While CCS values can be measured experimentally using reference standards, this is not always feasible, particularly for novel or rare compounds. nih.gov Consequently, computational prediction of CCS values has become an invaluable tool. kcl.ac.uknih.gov These predictions are often achieved through machine learning algorithms trained on large databases of experimentally determined CCS values. mdpi.comresearchgate.net Various software packages and web servers, such as AllCCS, MetCCS, and CCS-Predict Pro, utilize molecular descriptors or 2D structures (SMILES) to predict CCS values with high accuracy, often achieving median relative errors between 1-3%. mdpi.comresearchgate.netbruker.com These in-silico predictions allow for the comparison of experimental drift times with theoretical values, significantly reducing the number of false-positive identifications and helping to distinguish between isomers. kcl.ac.ukbruker.com

For this compound, predicted CCS values can be generated for different ion adducts that might be observed in a mass spectrometer, such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺. The accuracy of these predictions typically falls within a ±5% error range, which is sufficient to serve as a filter for potential analyte structures in complex samples. nih.govgatech.edu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts in Nitrogen Drift Gas

Ion AdductPredicted CCS (Ų)Typical Prediction Error (%)Prediction Method
[M+H]⁺135.8± 2-5%Machine Learning Model
[M+Na]⁺141.2± 2-5%Machine Learning Model

Chromatographic Techniques for Purity and Isomeric Analysis

The assessment of chemical purity is a critical step in the characterization of any compound. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, offering high sensitivity and accuracy for quantifying a target compound and its impurities. njlabs.commdpi.com For the analysis of this compound, a reverse-phase HPLC method would typically be employed. sielc.comsielc.com This involves a nonpolar stationary phase (such as a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid to ensure compatibility with mass spectrometry detection. mdpi.comsielc.comsielc.com The separation is based on the differential partitioning of the compound and any impurities between the two phases. njlabs.com Detection can be achieved using ultraviolet (UV) detectors, although coupling HPLC with mass spectrometry (LC-MS) provides superior specificity and the ability to identify unknown impurities based on their mass-to-charge ratio. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds like esters. wikipedia.orgnih.gov Amino acid esters can be analyzed by GC after conversion to more volatile derivatives, such as their N-trifluoroacetyl-O-alkyl esters. nih.gov The sample is vaporized and separated based on its boiling point and interactions with the stationary phase in a long capillary column. nih.gov The separated components then enter the mass spectrometer, which provides mass spectra that act as a molecular fingerprint, allowing for confident identification of the main compound and any impurities present. nih.gov

This compound possesses a chiral center at the C3 position, meaning it can exist as a pair of non-superimposable mirror images called enantiomers (R and S forms). As enantiomers often exhibit different biological activities, determining the enantiomeric purity is crucial. chromatographytoday.com Chiral chromatography, especially chiral HPLC, is the most effective technique for separating and quantifying enantiomers. yakhak.org

This method utilizes a Chiral Stationary Phase (CSP), which is designed to interact differently with each enantiomer, leading to different retention times. chromatographytoday.comyakhak.org For amino acid derivatives, several types of CSPs are effective, including polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) phenylcarbamates), macrocyclic glycopeptide phases, and ligand-exchange phases. chromatographytoday.comyakhak.org The separation allows for the calculation of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. nih.gov The ability to achieve baseline resolution of the enantiomeric peaks is essential for accurate quantification, which can often detect an unwanted enantiomer down to levels of 0.1%. phenomenex.comcat-online.com

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule. copbela.org It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. copbela.org The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹), which are characteristic of particular functional groups. uniroma1.it

For this compound, the IR spectrum would display several characteristic absorption bands confirming its structure. The most prominent peaks would be from the ester and the secondary amine groups. The ester group is identified by a strong, sharp absorption from the carbonyl (C=O) stretch, typically appearing in the 1750-1730 cm⁻¹ range. wikipedia.org The secondary amine group (N-H) would show a moderate stretching vibration in the 3500-3300 cm⁻¹ region. cdnsciencepub.com Additionally, various C-H stretching and bending vibrations from the methyl and methylene groups would be visible in the 3000-2850 cm⁻¹ and 1470-1350 cm⁻¹ regions, respectively. docbrown.info The absence of a broad O-H stretch around 3300-2500 cm⁻¹ would confirm the absence of a carboxylic acid impurity. docbrown.info

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Secondary Amine (N-H)Stretch3500 - 3300Medium
Alkyl (C-H)Stretch3000 - 2850Medium-Strong
Ester (C=O)Stretch1750 - 1730Strong, Sharp
Secondary Amine (N-H)Bend1650 - 1550Medium
Alkyl (C-H)Bend1470 - 1350Variable
Ester (C-O)Stretch1300 - 1000Strong

X-ray Diffraction Analysis of Related Butanoate Crystal Structures

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgopengeology.org The technique involves directing a beam of X-rays onto a single crystal, which diffracts the beams into a unique pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted spots, it is possible to calculate the electron density throughout the crystal and thus determine the exact positions of each atom, as well as bond lengths, bond angles, and torsional angles. wikipedia.orgforcetechnology.com

While a crystal structure for this compound itself may not be publicly available, analysis of related butanoate or glutarate derivatives provides significant insight into the expected structural features. mdpi.com For example, studies on similar molecules reveal that the carbon backbone often adopts an extended, or all-trans, configuration to minimize steric hindrance. mdpi.com X-ray analysis would also elucidate the intermolecular forces that govern the crystal packing. In the case of this compound, the secondary amine provides a hydrogen bond donor (N-H), while the ester carbonyl oxygen is a hydrogen bond acceptor. This suggests that hydrogen bonding would be a key interaction in its crystal lattice, potentially forming chains or tapes of molecules. mdpi.com Such analysis provides unambiguous confirmation of the compound's molecular structure and stereochemistry.

Computational Chemistry and Theoretical Investigations of Methyl 3 Methyl 3 Methylamino Butanoate

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the detailed investigation of electronic structure, which in turn governs the molecule's reactivity and physical characteristics. For Methyl 3-methyl-3-(methylamino)butanoate, such studies would provide invaluable insights into its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential (ESP) Mapping

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other reagents. The HOMO is the orbital most likely to donate electrons in a reaction, characterizing the molecule's nucleophilic nature. youtube.comresearchgate.net Conversely, the LUMO is the orbital that will most readily accept electrons, indicating its electrophilic character. youtube.comresearchgate.net

For this compound, an FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
HOMO-8.50
LUMO2.15
HOMO-LUMO Gap10.65

Note: This data is hypothetical and for illustrative purposes only, pending experimental or computational validation.

Molecular Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-deficient regions. wolfram.comresearchgate.netresearchgate.net This is achieved by calculating the electrostatic potential on the molecule's electron density surface. wolfram.com Regions of negative potential (typically colored red) are associated with high electron density and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net For this compound, an ESP map would likely show a negative potential around the carbonyl oxygen and the nitrogen atom of the amino group, indicating these as potential sites for interaction with electrophiles. The hydrogen atoms of the methyl and methylene (B1212753) groups would likely exhibit a positive potential.

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. grafiati.comnih.gov DFT calculations can be employed to determine the optimized molecular geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. researchgate.netresearchgate.net These calculations are crucial for understanding the molecule's three-dimensional structure.

Furthermore, DFT can be used to calculate the total electronic energy of the molecule, which is a key factor in determining its stability. By comparing the energies of different possible conformations, the most stable isomer can be identified. These computational approaches have become indispensable tools in modern chemistry for predicting molecular properties with a high degree of accuracy. grafiati.comresearchgate.net

Hypothetical DFT-Calculated Geometrical Parameters for this compound

Bond/AngleValue
C=O Bond Length1.21 Å
C-N Bond Length1.47 Å
C-O-C Bond Angle115.5°
C-N-C Bond Angle112.0°

Note: This data is hypothetical and for illustrative purposes only, pending experimental or computational validation.

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For instance, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. researchgate.net Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the various hydrogen and carbon atoms in this compound can be computationally predicted. researchgate.net These predictions can aid in the assignment of peaks in experimentally obtained NMR spectra. The ability to computationally predict spectroscopic data is a valuable tool for chemical identification and structural elucidation.

Hypothetical Predicted Spectroscopic Data for this compound

ParameterPredicted Value
C=O Stretch (IR)~1735 cm⁻¹
N-H Stretch (IR)~3350 cm⁻¹
¹H NMR (O-CH₃)~3.6 ppm
¹³C NMR (C=O)~172 ppm

Note: This data is hypothetical and for illustrative purposes only, pending experimental or computational validation.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like this compound, numerous conformations are possible. Computational methods can be used to systematically explore the potential energy surface of the molecule to identify the various stable conformers (local energy minima) and the transition states that connect them.

Energy minimization is a computational process used to find the geometry of a molecule that corresponds to its lowest potential energy. lumenlearning.com By performing energy minimization on different starting conformations, one can identify the global minimum energy structure, which is the most stable conformation of the molecule. This information is critical for understanding the molecule's preferred shape and how this might influence its biological activity or physical properties.

Investigation of Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations can be used to model the behavior of this compound in different environments, such as in a solvent or interacting with other molecules. researchgate.netarxiv.orgresearchgate.net These simulations track the positions and velocities of atoms over time, providing a detailed picture of intermolecular interactions.

Reaction Pathway Modeling and Transition State Characterization

The study of reaction pathways and the characterization of transition states are fundamental to understanding the thermal stability and reactivity of a molecule. Computational chemistry provides powerful tools to model these processes, as demonstrated by investigations into the unimolecular decomposition of Methyl butanoate (MB), a structural analogue of the title compound.

Detailed studies using ab initio and Density Functional Theory (DFT) methods have elucidated the complex reaction mechanisms of methyl butanoate pyrolysis. nih.govacs.org Theoretical models identified numerous potential decomposition pathways, including homolytic bond fissions, hydrogen transfer reactions, and concerted eliminations. nih.govnih.gov For instance, one study identified five distinct C-C and C-O bond fission reactions and five different hydrogen transfer reactions. nih.gov

The calculation of rate constants for these pathways is achieved using high-level theories like G3B3, coupled with Variational Transition State Theory (VTST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory to account for quantum effects and molecular energy distribution. nih.govnih.gov Such analyses allow for the identification of the most favorable decomposition channels under specific conditions. For methyl butanoate at high temperatures (1500-2200 K), the dominant thermal decomposition pathway was found to be the formation of an ethyl radical and a methyl ester radical, as shown below. nih.gov

CH₃CH₂CH₂C(=O)OCH₃ → C₂H₅ + CH₂C(=O)OCH₃ nih.gov

Other identified pathways include isomerization and a six-centered unimolecular elimination reaction that yields ethylene (B1197577) and methyl acetate. nih.gov The characterization of the transition state for each step, including its geometry and energy, is crucial for determining the kinetic feasibility of the proposed pathway. acs.orgunirioja.es These computational approaches provide a foundational methodology for predicting the thermal behavior of more complex esters like this compound.

Reaction TypeDescriptionComputational MethodSignificance
Homolytic FissionBreaking of C-C or C-O bonds to form two radicals.ab initio/DFTA primary pathway for initial decomposition at high temperatures. nih.gov
Hydrogen TransferIntramolecular movement of a hydrogen atom, leading to isomerization or decomposition.G3B3 TheoryLeads to the formation of stable molecules like alkenes and smaller esters. nih.gov
β-ScissionFission of a bond beta to a radical center, a key step in radical chain reactions.RRKM TheoryPropagates the decomposition process by forming smaller radicals and unsaturated species. researchgate.net
Concerted EliminationA one-step reaction involving a cyclic transition state, e.g., formation of ethylene and methyl acetate.IRC CalculationsAn important channel for forming stable, non-radical products. nih.govnih.gov

Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) Studies for Related Compounds

The structural features of this compound—specifically the N-methylation and the ester group—are known to significantly influence the physicochemical properties and biological activity of molecules.

N-Methylation Effects: The replacement of an amide or amine proton with a methyl group (N-methylation) is a common strategy in medicinal chemistry to enhance a molecule's pharmacological profile. researchgate.net This modification impacts several key properties:

Proteolytic Stability: N-methylation can sterically hinder enzymatic cleavage, thereby increasing the metabolic stability and in vivo half-life of peptides and related compounds. researchgate.netresearchgate.net

Conformational Rigidity: The introduction of a methyl group on a nitrogen atom restricts the rotational freedom around adjacent bonds. This can lock the molecule into a specific conformation, which may enhance its binding affinity for a biological target. nih.gov However, it can also stabilize an inactive conformation, leading to reduced bioactivity. nih.gov

Lipophilicity and Permeability: N-methylation generally increases a compound's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes and enhance oral bioavailability. researchgate.netrsc.org

Solubility: While increasing lipophilicity, N-methylation has also been shown in computational studies to increase aqueous solubility in some cases by altering the solvation energy. rsc.org

DFT studies on N-methylated amino acid derivatives (Ac-X-OMe) have quantified these effects, showing that N-methylation leads to an increase in the calculated lipophilicity (clog P), dipole moment, and a decrease in the energy barrier for cis/trans amide isomerization. rsc.org

PropertyEffect of N-MethylationConsequence
Proteolytic ResistanceIncreaseEnhanced metabolic stability and longer biological half-life. researchgate.net
LipophilicityIncreaseImproved membrane permeability and potential for better oral absorption. rsc.org
Conformational FreedomDecreaseCan enhance receptor binding affinity or selectivity by favoring the bioactive conformation. nih.gov
Hydrogen BondingEliminates H-bond donorAlters intermolecular interactions and can disrupt binding patterns that rely on an N-H donor. researchgate.net

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method derived from DFT that is used to identify and visualize non-covalent interactions (NCIs) within and between molecules. arxiv.orgresearchgate.net These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are critical for determining molecular conformation, crystal packing, and ligand-receptor binding. nih.govfrontiersin.org

The RDG method is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), distinct types of interactions can be visualized in 3D space and quantified. arxiv.org

Strong Attractive Interactions (e.g., Hydrogen Bonds): These appear as large negative spikes in the RDG plot, typically colored blue in visualizations.

Weak Attractive Interactions (e.g., van der Waals forces): These are characterized by RDG values near zero and are usually colored green.

Strong Repulsive Interactions (e.g., Steric Clash): These correspond to large positive spikes and are colored red.

Studies on amino alcohols, which contain functional groups capable of intramolecular hydrogen bonding, demonstrate the power of RDG analysis. arxiv.org For molecules like mono-methylaminoethanol (MMAE), RDG plots can visualize the O-H···N intramolecular hydrogen bond. The analysis shows that as the substitution on the nitrogen atom increases (from one methyl group to two), the strength of the hydrogen bond is enhanced, which is reflected in the characteristics of the RDG plot. arxiv.org

For this compound, RDG analysis could be used to investigate potential weak intramolecular interactions, such as those between the lone pair of the nitrogen atom and the carbonyl group of the ester, or van der Waals interactions between the various methyl groups that would influence its preferred conformation.

Visualization FeatureSign of (λ₂)ρInteraction TypeDescription
Blue IsosurfaceNegativeStrong, Attractive (Hydrogen Bonds)Indicates strong stabilizing interactions and electron density accumulation between atoms. arxiv.org
Green IsosurfaceNear ZeroWeak, Attractive (van der Waals)Represents weaker, delocalized interactions like dispersion forces. arxiv.org
Red IsosurfacePositiveStrong, Repulsive (Steric Clash)Signifies destabilizing interactions due to overlapping electron shells in sterically crowded regions. arxiv.org

Biocatalytic Approaches and Enzymatic Transformations of Methyl 3 Methyl 3 Methylamino Butanoate and Its Analogs

Enzyme-Mediated Asymmetric Synthesis of Chiral Butanoate Derivatives

The creation of stereochemically defined centers is a critical challenge in pharmaceutical and fine chemical synthesis. Enzyme-mediated processes provide an effective route to chiral molecules, including the precursors and analogs of methyl 3-methyl-3-(methylamino)butanoate.

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to their corresponding chiral alcohols, a fundamental transformation in asymmetric synthesis. rsc.org These enzymes are widely used in industrial processes due to their ability to produce enantiomerically pure alcohols, which are versatile building blocks for various bioactive compounds. rsc.org The advantage of using KREDs lies in their broad substrate tolerance and the high enantiomeric excess (ee) of the products. rsc.org For instance, the biocatalytic reduction of butanoate derivatives containing a ketone group can yield chiral hydroxy-butanoates with high optical purity. A dual-enzyme system composed of a KRED and an alcohol dehydrogenase from Lactobacillus kefir has been successfully employed on a pilot plant scale to produce tert-butyl (R)-3-hydroxy-5-hexenoate in 96% yield and with an enantiomeric excess greater than 99.9%. rsc.org

Table 1: Examples of Ketoreductase (KRED) Bioreductions for Chiral Alcohol Synthesis

Substrate Biocatalyst/System Product Yield Enantiomeric Excess (ee)
Ethyl-2-methylacetoacetate KRED from Hansenula polymorpha Ethyl 3-hydroxy-2-methylbutanoate ~80% activity retention (immobilized) Not specified
Ethyl 4-chloro-3-oxobutanoate Various KREDs (R)-ethyl 4-chloro-3-hydroxybutanoate Not specified Not specified

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are invaluable biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com This reaction involves the transfer of an amino group from an amine donor to a ketone acceptor, mediated by the pyridoxal (B1214274) 5′-phosphate (PLP) cofactor. mdpi.com The synthesis of chiral amines using ω-TAs can be achieved through several strategies, including the kinetic resolution of racemic amines and the asymmetric synthesis from prochiral ketones. mdpi.com

Recent research has focused on engineering transaminases to improve their substrate scope, activity, and stability. For example, a potential (R)-selective transaminase from Fodinicurvata sediminis (FsTA) was identified and engineered to enhance its catalytic efficiency toward challenging ketone substrates. nih.gov Through systematic mutations targeting the active site, a variant (mut4: H30R/Y90F/V152K/Y156F) was developed that exhibited a 7.95-fold greater catalytic efficiency (kcat/KM) than the initial improved variant. nih.gov This engineered enzyme also showed significantly improved thermostability, with its melting temperature (Tm) increasing by 10 °C. nih.gov Such advancements enable the efficient synthesis of key chiral amine building blocks for various small-molecule drugs. nih.govdntb.gov.ua

Table 2: Engineered (R)-Selective Transaminase Variants and Catalytic Efficiency

Enzyme Variant Mutations Relative Catalytic Efficiency (kcat/KM) Key Improvement
mut1 Y90F 1.00 (baseline) Initial activity toward target ketone

Whole-Cell Biotransformations for Preparative Scale Synthesis

For the large-scale production of fine chemicals and pharmaceutical intermediates, whole-cell biotransformations offer significant advantages over the use of isolated enzymes. researchgate.netresearchgate.net Using whole microbial cells, such as yeast or bacteria, circumvents the need for costly enzyme purification and immobilization. researchgate.net Furthermore, whole-cell systems contain the necessary machinery for cofactor regeneration, which is often a limiting factor in reactions involving oxidoreductases like KREDs. The mild conditions and high selectivity of biotransformations can make these processes superior to conventional chemical methods. researchgate.net

Saccharomyces cerevisiae (baker's yeast) is a commonly used whole-cell biocatalyst for the bioreduction of ketones. It has been successfully employed in the multigram-scale synthesis of optical isomers of methyl-2-butenoate through the reduction of the parent ketones. researchgate.net This approach demonstrates the utility of whole-cell biotransformations for the practical and efficient synthesis of chiral building blocks on a preparative scale. researchgate.net

Enzyme Engineering and Directed Evolution for Biocatalyst Optimization

The tailoring of enzymes to enhance their catalytic efficiency, substrate specificity, and stereoselectivity for non-natural substrates like this compound and its analogs is a cornerstone of modern biocatalysis. Methodologies such as enzyme engineering and directed evolution have proven instrumental in overcoming the limitations of wild-type enzymes. These techniques are pivotal in creating robust biocatalysts suitable for industrial-scale synthesis of complex chiral molecules.

Rational Design and Site-Directed Mutagenesis

Rational design of enzymes involves the targeted modification of specific amino acid residues within the enzyme's active site or substrate-binding pocket. This approach is predicated on a detailed understanding of the enzyme's three-dimensional structure and its catalytic mechanism. For a substrate like this compound, rational design would focus on modifying residues that cause steric hindrance with the gem-dimethyl group or the N-methyl substituent.

A notable example of this approach is the engineering of ω-transaminases for the synthesis of unnatural amino acids with bulky side chains. In a study on the (S)-selective ω-transaminase from Ochrobactrum anthropi (OATA), researchers identified the L57 residue as a key determinant of substrate specificity. By creating an L57A variant through site-directed mutagenesis, they were able to significantly enhance the enzyme's activity towards α-keto acids bearing substituents larger than an ethyl group. This was attributed to the smaller alanine (B10760859) residue creating more space in the active site, thereby accommodating bulkier substrates. Further investigations into OATA for the production of L-2-aminobutyric acid identified that a combination of mutations, L57C and M419I, resulted in a 3.2-fold increase in catalytic efficiency.

Enzyme VariantTarget SubstrateFold Increase in Activity/Efficiency
OATA L57A2-Oxopentanoic acid48-fold
OATA L57AL-Norvaline56-fold
OATA L57C/M419Iα-Ketobutyric acid3.2-fold
CbTA Q192G(R)-α-Methylbenzylamine9.8-fold

Similarly, site-specific mutagenesis of a thermostable ω-transaminase from a Chloroflexi bacterium (CbTA) led to the identification of the Q192G mutant, which exhibited a 9.8-fold increase in activity towards (R)-α-methylbenzylamine. These examples underscore the potential of rational design to re-engineer the substrate scope of transaminases, a crucial step towards developing biocatalysts for structurally demanding molecules like this compound.

Directed Evolution and Random Mutagenesis

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. This is typically achieved through iterative rounds of random mutagenesis, followed by high-throughput screening or selection to identify improved variants. This approach does not require prior knowledge of the enzyme's structure or mechanism, making it a powerful tool for complex enzymatic properties such as enantioselectivity.

The application of directed evolution has been particularly successful in enhancing the enantioselectivity of lipases for the kinetic resolution of chiral esters. For instance, a lipase (B570770) from Pseudomonas aeruginosa (PAL) was evolved to hydrolyze the chiral model substrate 2-methyldecanoic acid p-nitrophenyl ester with high enantioselectivity. Through successive rounds of error-prone PCR (ep-PCR) for random mutagenesis and subsequent saturation mutagenesis, the enantioselectivity (E value) was increased from 1.1 for the wild-type enzyme to 25.8 for the best variant, which incorporated five amino acid substitutions.

Enzyme VariantNumber of MutationsEnantioselectivity (E value)
Wild-Type PAL01.1
Evolved PAL Variant525.8

In another study focusing on the same Pseudomonas aeruginosa lipase, a combinatorial active site saturation test (CAST) was employed to optimize its enantioselectivity for the kinetic resolution of a racemic allene (B1206475). This strategy led to the discovery of the Leu162Phe mutant, which displayed a remarkable increase in enantioselectivity, with an E value of 111. This significant improvement was attributed to favorable π-π stacking interactions between the phenylalanine residue and the allene substrate.

These examples of successful enzyme engineering highlight the vast potential for creating bespoke biocatalysts. While the direct enzymatic synthesis of this compound remains an area for future research, the principles and methodologies of enzyme engineering and directed evolution provide a clear roadmap for developing enzymes capable of handling its unique structural features. By applying these powerful techniques to promising enzyme scaffolds, such as robust lipases and transaminases, it is conceivable that highly efficient and selective biocatalysts for the synthesis of this and other structurally complex β-amino acid esters can be developed.

Applications of Methyl 3 Methyl 3 Methylamino Butanoate in Advanced Organic Synthesis Research

Strategic Building Block in Complex Molecule Synthesis

Methyl 3-methyl-3-(methylamino)butanoate, as a β-amino ester, belongs to a class of compounds that are recognized for their utility as versatile intermediates in the synthesis of a variety of complex organic structures. The presence of both an amine and an ester functional group allows for a range of chemical transformations, making it a valuable synthon.

Intermediate in the Preparation of Specialized Organic Scaffolds.

While direct examples of the use of this compound in the synthesis of specialized organic scaffolds are not extensively documented in publicly available literature, the broader class of β-enamino esters, which are structurally related, are well-established as key intermediates. nih.gov These compounds serve as masked α-formyl-α-substituted acid derivatives, providing a reactive handle for the construction of more complex molecular frameworks. The reactivity of the enamine and ester moieties can be harnessed to build intricate carbon skeletons and introduce diverse functionalities.

Contribution to the Synthesis of Nitrogen-Containing Heterocycles.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. frontiersin.org β-Aminovinyl esters and ketones are key C=C–N synthons for creating a wide array of bioactive heterocyclic frameworks. rsc.orgrsc.org Research has demonstrated that β-enamino esters can be employed in the synthesis of various nitrogen-containing heterocycles through cyclization reactions. nih.gov For instance, reactions with hydrazines can yield pyrazolone (B3327878) derivatives, while reactions with active methylene (B1212753) compounds like acetylacetone (B45752) can afford pyridinone structures. nih.gov

The structural similarity of this compound to these established precursors suggests its potential as a valuable building block for a variety of heterocyclic systems. The general reactivity patterns of β-amino esters indicate that this compound could be a precursor to substituted pyridines, pyrazoles, and other important heterocyclic cores.

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from β-Enamino Esters
Heterocycle ClassSynthetic ApproachKey Features
PyridinonesReaction with acetylacetone in the presence of ammonium (B1175870) acetate. nih.govForms a six-membered ring containing nitrogen.
PyrazolonesReaction with substituted hydrazines. nih.govYields a five-membered ring with two adjacent nitrogen atoms.
PyrrolesPalladium-catalyzed intramolecular oxidative cyclization of tertiary enamines. rsc.orgConstructs a five-membered aromatic heterocycle.
QuinolinesCan be furnished using β-aminovinyl esters as key synthons. rsc.orgA fused aromatic system containing a benzene (B151609) ring and a pyridine (B92270) ring.

Role in Impurity Profiling and Forensic Chemistry

The identification of unique impurities in chemical samples can provide crucial information about the synthetic route employed, a practice known as impurity profiling. This is of particular importance in forensic chemistry for tracing the origin of illicitly synthesized substances.

Identification as Route-Specific Markers in Illicit Synthesis.

In the clandestine synthesis of methamphetamine, the identification of route-specific impurities is a key goal for forensic intelligence. acs.org A close structural analog of this compound, namely methyl 3-(methylamino)-2-phenylbutanoate , has been identified as a potentially reliable impurity for detecting the use of methyl α-acetylphenylacetate (MAPA) as a precursor in methamphetamine synthesis. nih.gov The presence of this and other related methyl ester impurities can help to distinguish between different synthetic pathways used in illicit drug manufacturing. nih.gov The identification of such markers is critical for law enforcement to track the evolution of clandestine chemistry and precursor usage. nih.gov

Table 2: Impurities Identified in Methamphetamine Synthesized from MAPA
ImpuritySignificance
Methyl 2-phenylbut-2-enoateMethyl ester equivalent of a known impurity from another precursor. nih.gov
Methyl 2-phenyl-3-hydroxybutanoateMethyl ester equivalent of a known impurity from another precursor. nih.gov
Methyl 3-(methylamino)-2-phenylbut-2-enoateMethyl ester equivalent of a known impurity from another precursor. nih.gov
Methyl 3-(methylamino)-2-phenylbutanoateConsidered a potentially reliable route-specific marker for MAPA use. nih.gov

Mechanisms of Impurity Formation.

Impurities in a chemical synthesis can arise from various sources, including side reactions, unreacted starting materials, and the degradation of intermediates or the final product. nih.gov In the context of pharmaceutical development, understanding the mechanisms of impurity formation is crucial for process optimization and ensuring the safety and efficacy of the final drug product. For example, in the synthesis of the drug Brigatinib, a specific impurity, designated as impurity D, was found to be formed via the HCl-catalyzed decomposition of an intermediate. nih.gov While the exact structure of impurity D is not this compound, this case illustrates a common mechanism of impurity formation where reaction conditions can lead to the breakdown of key synthetic intermediates. The formation of impurities often involves degradation pathways such as hydrolysis, oxidation, or other rearrangements. creative-peptides.comresearchgate.net

Conceptual Framework for Prodrug Design.

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This strategy is often employed to improve a drug's pharmacokinetic properties, such as solubility, permeability, and bioavailability. The structural features of this compound, specifically its nature as a β-amino acid methyl ester, align well with the principles of prodrug design.

Amino acid ester prodrugs are a well-established class of prodrugs that can enhance the cellular uptake of the parent drug, often by utilizing amino acid transporters. nih.gov The ester linkage is designed to be cleaved by esterase enzymes in the body, releasing the active drug and the amino acid promoiety. This approach has been successfully used to improve the oral bioavailability of several drugs.

While there are no specific marketed prodrugs that utilize the this compound moiety, its structure serves as a conceptual model for this strategy. The methyl ester can mask a carboxylic acid group on a parent drug, potentially increasing its lipophilicity and ability to cross cell membranes. The amino group, on the other hand, can be used to tune the solubility and transporter affinity of the prodrug.

Table 3: Conceptual Application in Prodrug Design
Structural FeaturePotential Role in Prodrug DesignMechanism of Action
Methyl EsterMasks a polar carboxylic acid group on a parent drug to improve membrane permeability.Cleaved by esterase enzymes in the body to release the active drug.
β-Amino Acid ScaffoldCan be recognized by amino acid transporters to enhance absorption.Facilitates transport across biological membranes.

Emerging Research Frontiers and Future Directions for Methyl 3 Methyl 3 Methylamino Butanoate

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For Methyl 3-methyl-3-(methylamino)butanoate, moving beyond traditional synthetic methods towards more sustainable routes is a key area for future research. This involves the adoption of strategies that reduce waste, minimize energy consumption, and utilize renewable resources.

One promising avenue is the use of biocatalysis. Enzymes such as lipases have demonstrated high efficiency in catalyzing the synthesis of β-amino esters. mdpi.commdpi.com For instance, lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts has been shown to be an effective method for producing enantiomerically pure β-amino acids and esters. mdpi.com The application of enzymes like Candida antarctica lipase (B570770) B (CALB) has been explored for the hydrolysis of carbocyclic β-amino esters under environmentally friendly conditions, including the use of green organic media, solvent-free conditions, and ball milling. mdpi.com Future research could focus on identifying or engineering specific enzymes that can efficiently catalyze the synthesis of this compound, potentially leading to highly selective and environmentally friendly production methods.

Another sustainable approach is the use of microwave irradiation to accelerate reactions, often without the need for solvents or catalysts. rsc.orgrsc.org This technique has been successfully applied to the synthesis of poly(β-amino ester)s through Michael addition polymerization. rsc.orgrsc.org Investigating microwave-assisted synthetic routes for this compound could significantly reduce reaction times and energy consumption.

The table below summarizes potential sustainable synthetic strategies applicable to this compound.

StrategyKey AdvantagesPotential Application to this compound
Biocatalysis High selectivity, mild reaction conditions, reduced waste.Use of lipases or other engineered enzymes for asymmetric synthesis.
Microwave-Assisted Synthesis Rapid reaction rates, reduced energy consumption, potential for solvent-free reactions.Acceleration of the key bond-forming reactions in the synthesis of the target molecule.
Solvent-Free Reactions Reduced environmental impact, simplified purification processes.Exploration of solid-state or neat reactions for the synthesis.
Use of Green Solvents Lower toxicity and environmental persistence compared to traditional organic solvents.Replacement of conventional solvents with options like ionic liquids or supercritical fluids.

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical synthesis by enabling rapid and accurate prediction of reaction outcomes and the design of novel synthetic routes. synthiaonline.comnih.govengineering.org.cnopenreview.net For a specific target like this compound, these computational tools can significantly accelerate the discovery of efficient and innovative synthetic pathways.

Furthermore, machine learning models can predict the outcomes of chemical reactions, including yields and the optimal reaction conditions. beilstein-journals.orgeurekalert.orgrjptonline.orgacs.org By training on large datasets of experimental results, these models can learn the complex relationships between reactants, reagents, catalysts, solvents, and the resulting products. beilstein-journals.org This predictive power can be harnessed to optimize the synthesis of this compound, minimizing the need for extensive experimental screening and resource expenditure. The integration of AI with robotic platforms could lead to the development of "self-driving" laboratories for automated synthesis optimization. beilstein-journals.org

The following table outlines the potential applications of AI and ML in the synthesis of this compound.

AI/ML ApplicationDescriptionBenefit for Synthesizing this compound
Retrosynthetic Planning AI algorithms propose synthetic pathways by working backward from the target molecule. engineering.org.cnopenreview.netRapid identification of novel and efficient synthetic routes from available starting materials.
Reaction Outcome Prediction ML models predict the yield and potential byproducts of a chemical reaction under specific conditions. acs.orgOptimization of reaction conditions to maximize yield and purity, reducing experimental effort.
Catalyst Design ML can be used to design novel catalysts with enhanced activity and selectivity for specific reactions.Development of custom catalysts for the key bond-forming steps in the synthesis.
Automated Synthesis Integration of AI with robotic systems to perform and optimize reactions autonomously. beilstein-journals.orgHigh-throughput screening of reaction conditions and rapid process development.

Exploration of Organocatalytic and Photoredox Catalytic Transformations

Modern synthetic chemistry is increasingly turning to novel catalytic methods that offer unique reactivity and selectivity. Organocatalysis and photoredox catalysis represent two such frontiers that could provide innovative routes to this compound and its derivatives.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering an alternative to traditional metal-based catalysts. rsc.orgunits.itrsc.orgresearchgate.netmdpi.com This field has seen significant advancements in the asymmetric synthesis of amino acids and their derivatives. rsc.orgrsc.org For the synthesis of a β-amino ester like this compound, organocatalysts could be employed to establish the stereochemistry of the molecule with high enantioselectivity. Various organocatalytic strategies, such as those based on proline and its derivatives, have been successfully used in Mannich and Michael reactions, which are key C-C and C-N bond-forming reactions. units.it

Photoredox catalysis, which uses visible light to drive chemical reactions, has emerged as a powerful tool for forming C-N bonds under mild conditions. virginia.eduresearchgate.netpolyu.edu.hkrsc.org This methodology often allows for reactions that are difficult to achieve through traditional thermal methods. rsc.org The synthesis of this compound involves the formation of a C-N bond, and photoredox catalysis could offer a novel and efficient way to achieve this transformation. For instance, photocatalytic methods have been developed for the modification of amino acids and the coupling of various nitrogen-containing fragments to carbon skeletons. polyu.edu.hkrsc.org

The table below compares the potential of organocatalysis and photoredox catalysis for the synthesis of this compound.

Catalytic MethodPrinciplePotential Advantages for Synthesis
Organocatalysis Uses small, metal-free organic molecules as catalysts. units.itHigh enantioselectivity, low toxicity, and operational simplicity. rsc.orgrsc.org
Photoredox Catalysis Utilizes visible light to initiate and drive chemical reactions via single-electron transfer. polyu.edu.hkMild reaction conditions, unique reactivity, and the ability to form challenging bonds. virginia.edursc.org

Investigation of Environmental Fate and Degradation Pathways

A comprehensive understanding of a chemical's lifecycle includes an assessment of its environmental fate and degradation pathways. For this compound, research in this area is crucial for evaluating its potential environmental impact. The primary degradation pathways for a compound of this nature are likely to involve hydrolysis and biodegradation.

The ester functional group in this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. nih.govresearchgate.netnih.govacs.orgrsc.org This process can be influenced by factors such as pH and temperature. researchgate.netnih.gov Hydrolysis would break the molecule down into 3-methyl-3-(methylamino)butanoic acid and methanol (B129727). The rate of hydrolysis under various environmental conditions would be a key parameter to investigate.

Biodegradation, the breakdown of organic compounds by microorganisms, is another important environmental fate process. nih.govnih.govnih.govwikipedia.org The structural components of this compound, an amino acid derivative and an ester, suggest that it is likely to be biodegradable. nih.gov Bacteria and other microorganisms possess enzymes such as esterases and aminases that can metabolize such compounds. nih.gov Studies on the biodegradation of amino acid-based poly(ester amide)s have shown that these materials can be broken down by enzymes like lipases and proteases. nih.gov Future research should aim to identify the specific microorganisms and enzymatic pathways involved in the degradation of this compound, as well as the ultimate breakdown products. The degradation of the carbon skeleton of amino acids can lead to intermediates that enter central metabolic pathways like the citric acid cycle. bu.edu

The following table outlines the key areas for investigation regarding the environmental fate of this compound.

Degradation PathwayDescriptionKey Research Questions
Hydrolysis Cleavage of the ester linkage by water, yielding the corresponding carboxylic acid and alcohol. nih.govrsc.orgWhat is the rate of hydrolysis at different pH values and temperatures?
Biodegradation Breakdown of the compound by microorganisms in soil and water. nih.govnih.govWhich microbial species can degrade the compound? What are the enzymatic pathways and metabolic products?
Photodegradation Breakdown of the compound due to exposure to sunlight.Does the compound absorb light in the solar spectrum, and if so, what are the photodegradation products?
Sorption The tendency of the compound to bind to soil and sediment particles.What is the soil sorption coefficient (Koc) of the compound?

Q & A

Q. What are the key considerations for synthesizing Methyl 3-methyl-3-(methylamino)butanoate with high purity?

A robust synthesis protocol involves selecting appropriate solvents (e.g., THF or DMF for solubility), optimizing reaction time and temperature (e.g., 60°C for 27 hours under nitrogen), and using stoichiometric excess of reagents like trifluoromethylsulfonic acid derivatives or methyl iodide for alkylation. Purification via C18 reverse-phase column chromatography (acetonitrile/water gradients) or silica gel chromatography (hexane/ethyl acetate) is critical to isolate the target compound and remove byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Combined analytical techniques are essential:

  • LCMS (Liquid Chromatography-Mass Spectrometry) to verify molecular weight ([M+H]+ or [M−H]− ions).
  • HPLC with retention time comparison against standards for purity assessment.
  • NMR (1H and 13C) to confirm stereochemistry and functional groups (e.g., methylamino and ester moieties) .

Q. What purification challenges arise during the synthesis of this compound, and how are they resolved?

Common challenges include residual solvents, unreacted starting materials, and diastereomeric byproducts. Techniques like:

  • Partitioning between organic and aqueous phases (e.g., ether/water) to remove polar impurities.
  • Washing with saturated bicarbonate or thiosulfate solutions to eliminate acidic or oxidizing residues.
  • Drying under reduced pressure to ensure solvent-free final products .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Systematic optimization via Design of Experiments (DoE) is recommended:

  • Vary temperature (e.g., 50–70°C) and reaction time (24–48 hours) to identify kinetic bottlenecks.
  • Screen bases (e.g., DIPEA vs. NaH) to improve deprotonation efficiency during alkylation.
  • Use catalytic additives (e.g., phase-transfer catalysts) to accelerate heterogeneous reactions .

Q. What strategies can optimize the stereochemical outcome of this compound synthesis?

Chiral resolution methods include:

  • Chiral auxiliaries (e.g., tert-butoxycarbonyl groups) to direct stereochemistry during cyclization.
  • Enantioselective catalysis (e.g., asymmetric hydrogenation or enzymatic resolution).
  • Dynamic kinetic resolution under controlled pH and temperature to favor the desired enantiomer .

Q. How can computational methods predict the physicochemical properties of this compound?

Tools like ChemRTP predict logP, solubility, and stability based on molecular descriptors (e.g., polar surface area, H-bond donors/acceptors). Quantum mechanical calculations (DFT) can model transition states for reaction mechanism validation, while molecular dynamics simulations assess conformational stability in solvents .

Q. What analytical techniques are suitable for studying the stability of this compound under varying conditions?

  • Accelerated stability studies (e.g., exposure to heat, light, or humidity) monitored via HPLC.
  • Degradation pathway analysis using high-resolution MS/MS to identify hydrolytic or oxidative byproducts.
  • pH-dependent stability profiling to determine optimal storage conditions (e.g., inert atmospheres, low-temperature storage) .

Methodological Notes

  • Stereochemical Analysis : Use chiral HPLC columns (e.g., Chiralpak® IA/IB) with polar organic mobile phases to resolve enantiomers .
  • Safety Considerations : Handle methylating agents (e.g., methyl iodide) in fume hoods due to toxicity. Refer to safety data sheets (SDS) for proper waste disposal protocols .
  • Data Validation : Cross-reference experimental results with computational predictions (e.g., ChemSpider, NIST WebBook) for property validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.